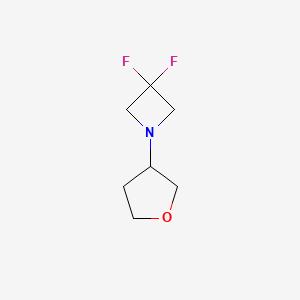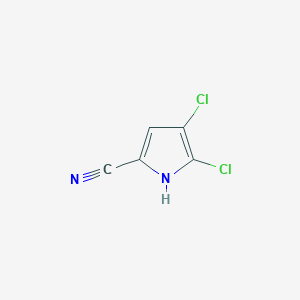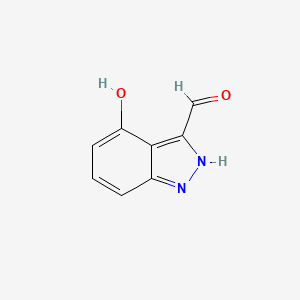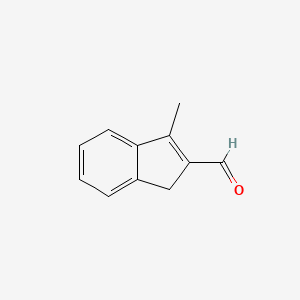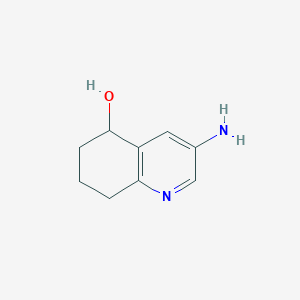
3-Amino-5,6,7,8-tetrahydroquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol typically involves the reduction of quinoline derivatives. One common method includes the reduction of 3-nitroquinoline to 3-aminoquinoline, followed by hydrogenation to yield the tetrahydroquinoline derivative . The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydroquinolin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydroquinolin-5-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one
- 2-Oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl N-(3-fluorophenyl)carbamate
Uniqueness
3-Amino-5,6,7,8-tetrahydroquinolin-5-ol is unique due to its specific combination of an amino group and a hydroxyl group on the tetrahydroquinoline ring. This unique structure imparts distinct reactivity and stability, making it valuable for various chemical and biological applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-5,6,7,8-tetrahydroquinolin-5-ol |
InChI |
InChI=1S/C9H12N2O/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3,10H2 |
InChI Key |
SZPDUASBAMXRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)
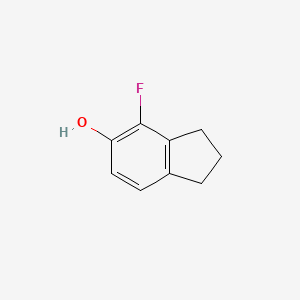
![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
